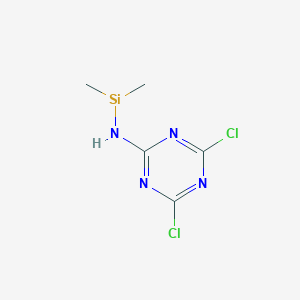
CID 78063882
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063882” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
The preparation of CID 78063882 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of the synthetic routes and reaction conditions can vary depending on the desired application and the availability of reagents.
Chemical Reactions Analysis
CID 78063882 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may lead to the formation of substituted compounds.
Scientific Research Applications
CID 78063882 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biological targets. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78063882 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context. Understanding the mechanism of action is crucial for elucidating the compound’s effects and for developing new applications.
Comparison with Similar Compounds
CID 78063882 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but they may differ in their reactivity, biological activity, or applications Some similar compounds include those with similar functional groups or those that undergo similar types of chemical reactions
Properties
Molecular Formula |
C5H7Cl2N4Si |
|---|---|
Molecular Weight |
222.12 g/mol |
InChI |
InChI=1S/C5H7Cl2N4Si/c1-12(2)11-5-9-3(6)8-4(7)10-5/h1-2H3,(H,8,9,10,11) |
InChI Key |
UZVDQYSCBSXFGL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)NC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


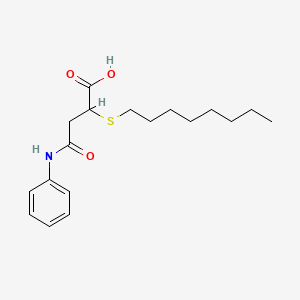
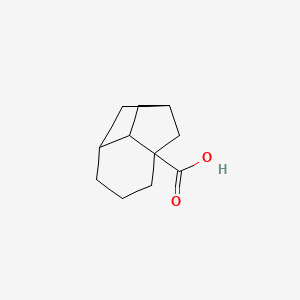
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
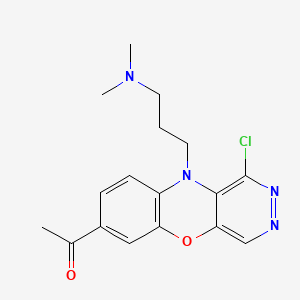
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)


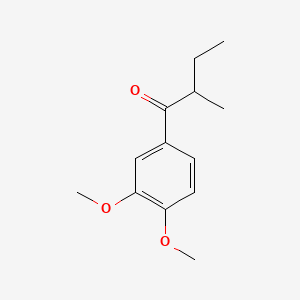

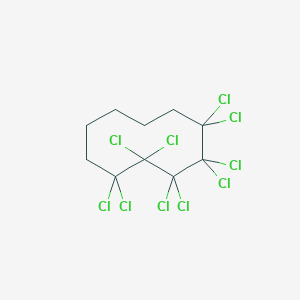


![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
